molecular formula C9H9F2N B130225 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-40-1

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No. B130225
M. Wt: 169.17 g/mol
InChI Key: PMEWWUGTAKIVBC-UHFFFAOYSA-N
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Description

“4,6-Difluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .


Molecular Structure Analysis

The molecular structure of “4,6-Difluoro-2,3-dihydro-1H-inden-1-amine” consists of a 2,3-dihydro-1H-inden-1-amine core with two fluorine atoms attached at the 4 and 6 positions .

Scientific Research Applications

Environmental Remediation

Amine-functionalized sorbents have shown promise in the removal of persistent and mobile fluoro-organic chemicals, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. Studies suggest that amine-containing sorbents could offer alternative solutions for PFAS control in the treatment of municipal water and wastewater at relatively low concentrations, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for efficient PFAS removal (Ateia et al., 2019).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been identified as effective for the mineralization and degradation of nitrogen-containing compounds, including amines. These processes improve the efficacy of overall treatment schemes for resistant organic compounds in water, offering a systematic overview of the degradation efficiencies and mechanisms, particularly focusing on the specific attack of oxidants on nitrogen atoms (Bhat & Gogate, 2021).

Catalysis and Industrial Synthesis

Amine-functionalized metal–organic frameworks (MOFs) have emerged as significant for catalysis and industrial synthesis applications, particularly for CO2 capture. The amino functionality in MOFs enhances CO2 sorption capacity at low pressures, demonstrating potential in separation processes and catalytic applications due to strong interactions between CO2 and basic amino functionalities (Lin, Kong, & Chen, 2016).

Organic Optoelectronics

4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials, which share structural similarities with 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine, have found applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). These materials have been explored for their potential as active materials in OLED devices, offering an alternative to conventional optoelectronics through novel conjugated systems (Squeo & Pasini, 2020).

Environmental and Health Risk Assessment

The development of novel fluorinated alternatives, including compounds structurally related to 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine, raises questions about their environmental and health impacts. Research into the sources, fates, and effects of these alternatives is crucial to assess their safety and potential toxicity, indicating a need for comprehensive toxicological studies to ensure they can be safely used over time (Wang et al., 2019).

properties

IUPAC Name

4,6-difluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEWWUGTAKIVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine

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